molecular formula C24H27FN4O2 B13338364 4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile

4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile

Katalognummer: B13338364
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: RHEGUOJDLZUPSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile is a structurally complex compound featuring a benzonitrile core linked to a 3-fluoro-4-methoxybenzyl group and a 2,7-diazaspiro[3.5]nonane-containing side chain.

Eigenschaften

Molekularformel

C24H27FN4O2

Molekulargewicht

422.5 g/mol

IUPAC-Name

4-[[2-(2,7-diazaspiro[3.5]nonan-7-yl)-2-oxoethyl]-[(3-fluoro-4-methoxyphenyl)methyl]amino]benzonitrile

InChI

InChI=1S/C24H27FN4O2/c1-31-22-7-4-19(12-21(22)25)14-29(20-5-2-18(13-26)3-6-20)15-23(30)28-10-8-24(9-11-28)16-27-17-24/h2-7,12,27H,8-11,14-17H2,1H3

InChI-Schlüssel

RHEGUOJDLZUPSO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CN(CC(=O)N2CCC3(CC2)CNC3)C4=CC=C(C=C4)C#N)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Fluoro-4-methoxybenzylamine

This intermediate can be synthesized via electrophilic aromatic substitution on fluorobenzene derivatives, followed by reduction:

Supporting Data: Similar methods are documented in aromatic amine syntheses, with substitution patterns controlled by directing groups (see).

Construction of the Heterocyclic Fragment (2,7-diazaspiro[3.5]nonan-7-yl)

This heterocyclic system is typically assembled via:

Research Findings: Patents indicate that heterocyclic spiro compounds are often prepared through multi-step cyclizations involving amino alcohols and diketones, with yields optimized through temperature and solvent control ().

Coupling of Aromatic and Heterocyclic Fragments

The key linkage involves forming an amino bond between the benzylamine derivative and the heterocyclic moiety:

Note: The presence of a nitrile group on the aromatic ring suggests that nitrile introduction occurs either early in the synthesis via nucleophilic substitution or late-stage via Sandmeyer reactions.

Nitrile Group Introduction

The nitrile can be introduced through:

Supporting Data: Such reactions are well-documented in aromatic nitrile synthesis, with high regioselectivity ().

Final Purification

The final compound is purified via:

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Purpose
1 Aromatic substitution Methoxy and fluoro substitution Prepare 3-fluoro-4-methoxybenzene derivative
2 Reduction Catalytic hydrogenation Convert nitro to amine
3 Heterocycle synthesis Cyclization of diamines with diketones Construct spiro heterocycle
4 Coupling EDC or DCC-mediated amidation Link aromatic and heterocyclic fragments
5 Nitrile introduction Sandmeyer reaction Attach nitrile group
6 Purification Chromatography Obtain pure final compound

Data Tables and In-Depth Findings

Reaction Step Reagents Conditions Yield References
Aromatic substitution Methoxy, fluorobenzene Reflux, solvent (e.g., acetic acid) 70-85% , Patent AU2021311245A1
Reduction to amine H2, Pd/C Room temperature, pressure 85-95%
Heterocycle cyclization Diamines, diketones Reflux, ethanol 60-75% , Patent US20230348427A1
Amide coupling EDC, DCC, DMAP Room temperature 65-80% ,
Nitrile substitution Copper cyanide, heat Reflux 60-70%

Notes and Considerations

  • Stereochemistry: The synthesis must control stereochemistry at the heterocyclic core, especially at the spiro junction.
  • Functional group compatibility: Protecting groups may be necessary during multi-step synthesis to prevent side reactions.
  • Reaction optimization: Solvent choice, temperature, and reagent equivalents significantly influence yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-methoxybenzyl group or the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Fluorine and Methoxy Substituents

  • The 3-fluoro-4-methoxybenzyl group in the target compound is analogous to fluorophenyl and methoxyphenyl motifs in and . Fluorine enhances lipophilicity and metabolic stability, while methoxy groups improve solubility and hydrogen-bonding capacity .
  • In contrast, 4-fluoro-3-{[(4-methanesulfonylphenyl)amino]methyl}benzonitrile () replaces the methoxy with a sulfonyl group, which may enhance target binding through polar interactions .

Spirocyclic Amine Systems

  • The 2,7-diazaspiro[3.5]nonane in the target compound differs from the diazaspiro[4.5]decane in . Smaller spiro systems (3.5 vs.
  • Linear amines (e.g., cyclopropylmethylamino in ) lack this rigidity, which may reduce target affinity .

Heterocyclic Hybrids

  • Triazine-based hybrids () prioritize synthetic versatility over bioactivity, whereas the target compound’s benzonitrile-spiroamine design suggests a focus on pharmacological optimization .

Biologische Aktivität

The compound 4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile is a complex organic molecule with potential biological activity due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula of the compound is C24H27FN4O2C_{24}H_{27}FN_{4}O_{2}, featuring:

  • A benzonitrile moiety.
  • A diazaspiro[3.5]nonane structure.
  • Fluorinated and methoxy substituents that may enhance binding properties to specific biological targets.

Preliminary studies suggest that compounds structurally similar to this one may act as inhibitors of protein-protein interactions, which are critical in various biological processes including oncogenesis. Specifically, the compound may disrupt interactions such as the menin-MLL interaction, which is implicated in certain cancers .

1. Inhibition of Protein-Protein Interactions

Research indicates that compounds with similar structures exhibit significant inhibitory effects on protein-protein interactions essential for cancer progression. The binding affinity and specificity of this compound towards target proteins are crucial for understanding its therapeutic potential.

2. Potential Anticancer Properties

The diazaspiro framework suggests that this compound could be effective in modulating cellular activities related to proliferation and apoptosis. The presence of the fluorinated aromatic ring may enhance the compound's interaction with key proteins involved in cancer pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this one:

StudyFindings
Study 1 Investigated the synthesis and biological activity of related compounds, showing significant inhibition of specific protein interactions critical for cancer cell survival.
Study 2 Evaluated the structure-activity relationships (SAR) of similar compounds, revealing that modifications in the molecular structure can drastically affect potency against cancer cell lines .
Study 3 Analyzed the binding kinetics and mechanisms of action, indicating that compounds with a similar diazaspiro structure can effectively inhibit targeted protein interactions .

Structure-Activity Relationship (SAR)

Understanding SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • The importance of specific functional groups (e.g., methoxy and fluorine) in enhancing binding affinity.
  • Variations in substituents can lead to significant changes in efficacy against various cancer types.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile, and how are key intermediates characterized?

  • Methodology : Synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the 2,7-diazaspiro[3.5]nonane core via cyclization of a bis-amine with a ketone or aldehyde under acidic conditions .
  • Step 2 : Coupling the spirocyclic amine with a 2-chloroacetamide intermediate, followed by reaction with 3-fluoro-4-methoxybenzyl bromide to install the benzyl group .
  • Step 3 : Final cyano group introduction via nucleophilic substitution or palladium-catalyzed cyanation .
    • Characterization : Intermediates are validated using 1H^1H/13C^{13}C NMR (e.g., δ 3.88 ppm for methoxy groups ), HPLC for purity (>98%), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Analytical Workflow :

  • X-ray crystallography (if crystalline) resolves the spirocyclic conformation and confirms stereochemistry .
  • 2D NMR (COSY, HSQC) maps 1H^1H-1H^1H coupling (e.g., between the benzyl methylene and adjacent NH group) and 19F^{19}F-1H^1H interactions .
  • FT-IR verifies carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and nitrile groups (C≡N at ~2220 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in optimizing yield during the spirocyclic amine synthesis?

  • Key Issues : Low yields arise from steric hindrance in spiro ring formation and competing side reactions (e.g., dimerization).
  • Solutions :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Temperature Control : Gradual heating (45–60°C) minimizes decomposition .

Q. How does 4-((3-Fluoro-4-methoxybenzyl)...benzonitrile interact with lysine-specific demethylase 1 (LSD1), and what assays validate its inhibitory activity?

  • Mechanism : The diazaspiro group chelates the flavin adenine dinucleotide (FAD) cofactor in LSD1’s catalytic site, while the 3-fluoro-4-methoxybenzyl moiety enhances hydrophobic pocket binding .
  • Validation Assays :

  • Fluorescence Polarization : Measures displacement of a fluorescent probe (e.g., GSK354) from LSD1’s FAD-binding site (IC50_{50} typically <100 nM) .
  • Cellular Demethylase Activity : Quantifies H3K4me2 levels in AML cell lines (e.g., MV4-11) via Western blot post-treatment .

Q. How do structural modifications (e.g., fluorination, spiro ring size) influence the compound’s pharmacokinetic profile?

  • Fluorination : The 3-fluoro group reduces metabolic degradation (CYP450 resistance) and enhances blood-brain barrier penetration (logP ~2.5) .
  • Spiro Ring : Enlarging the spiro ring (e.g., 2,7-diazaspiro[4.4]nonane) decreases conformational rigidity, reducing binding affinity by ~30% .
  • Data Source : Comparative molecular dynamics simulations and in vitro microsomal stability assays .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s selectivity for LSD1 over MAO-B?

  • Hypothesis : Variability in assay conditions (e.g., substrate concentration, pH) may alter binding kinetics.
  • Resolution :

  • Cross-Reactivity Testing : Use recombinant MAO-B and LSD1 in parallel assays (e.g., Amplex Red for MAO-B vs. AlphaScreen for LSD1) .
  • Structural Analysis : The 2,7-diazaspiro[3.5]nonane group shows higher complementarity to LSD1’s FAD pocket (RMSD <1.0 Å) vs. MAO-B (RMSD >2.5 Å) .

Experimental Design Challenges

Q. What considerations are critical when designing in vivo studies to evaluate the compound’s efficacy in epigenetic modulation?

  • Dosing : Balance solubility (enhanced via PEG-400/captisol formulations) and toxicity (MTD ~50 mg/kg in murine models) .
  • Endpoint Selection : Measure histone methylation (H3K4me2) in target tissues (e.g., bone marrow) via LC-MS/MS .
  • Control Groups : Include LSD1-null models to confirm on-target effects .

Methodological Advances

Q. How can computational modeling streamline the optimization of 2,7-diazaspiro[3.5]nonane derivatives?

  • Tools :

  • Docking (AutoDock Vina) : Predicts binding poses using LSD1’s crystal structure (PDB: 2HKO) .
  • QM/MM Simulations : Evaluates electronic effects of fluorine substitution on binding energy (ΔG ~-9.5 kcal/mol) .
    • Validation : Synergize with SPR (surface plasmon resonance) to correlate computed KdK_d with experimental values (R2^2 >0.85) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.